3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid
Overview
Description
3-Methyl-1-propyl-1H-pyrazole-5-carboxylic acid is an organic compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of hydrazine with α,β-unsaturated aldehydes or ketones, followed by cyclization and oxidation steps. One common method involves the condensation of 1,3-diketones with hydrazine to form pyrazoline intermediates, which are then oxidized to yield pyrazoles . Another approach includes the use of propargylic alcohols and N,N-diprotected hydrazines, followed by acid-catalyzed propargylation and base-mediated cyclization .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs scalable and efficient methods, such as the use of metal-catalyzed reactions. For example, ruthenium-catalyzed hydrogen transfer reactions of 1,3-diols with alkyl hydrazines can produce pyrazoles with high selectivity and yield . These methods are designed to minimize byproducts and optimize reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-propyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrazine or other reducing agents.
Substitution: The compound can participate in substitution reactions, such as N-arylation with aryl halides in the presence of copper powder.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, hydrazine, and aryl halides. Reaction conditions often involve mild temperatures and the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxidized pyrazole derivatives, while substitution reactions can produce N-arylpyrazoles .
Scientific Research Applications
3-Methyl-1-propyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid involves its interaction with molecular targets such as D-amino acid oxidase (DAO). By inhibiting DAO, the compound reduces oxidative stress in cells, which can have protective effects in various biological contexts . The specific pathways involved include the modulation of oxidative stress responses and the prevention of cellular damage.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid: A similar compound with a methyl group at the 1-position and a propyl group at the 3-position.
3,5-Dimethylpyrazole: Another pyrazole derivative with methyl groups at the 3 and 5 positions.
Uniqueness
3-Methyl-1-propyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit DAO and protect cells from oxidative stress sets it apart from other pyrazole derivatives .
Properties
IUPAC Name |
5-methyl-2-propylpyrazole-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-4-10-7(8(11)12)5-6(2)9-10/h5H,3-4H2,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTGBSMNCRUPCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=N1)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101243668 | |
Record name | 3-Methyl-1-propyl-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101243668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39658-16-7 | |
Record name | 3-Methyl-1-propyl-1H-pyrazole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39658-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-1-propyl-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101243668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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